N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c20-14-5-3-4-13(10-14)8-9-19(23)21-11-17(22)16-12-24-18-7-2-1-6-15(16)18/h1-7,10,12,17,22H,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYIWGVLXJRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the benzothiophene ring, which can be achieved through various organic reactions such as nucleophilic substitution.
Attachment of the Chlorophenyl Group: The final step involves the attachment of the chlorophenyl group to the hydroxyethyl-benzothiophene intermediate, which can be done using standard amide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group could introduce various other functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide is , with a molecular weight of approximately 368.5 g/mol. The compound features a benzothiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that it could be optimized for enhanced efficacy as an anti-inflammatory agent .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound showed a dose-dependent decrease in cell viability, with an IC50 value indicating strong potential for development as an anticancer drug.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to modify the chemical structure to enhance potency and selectivity for specific biological targets. Variations in the substituents on the benzothiophene ring are being explored to optimize therapeutic outcomes while minimizing side effects .
Case Studies
Material Science Applications
Beyond medicinal uses, this compound is being studied for its properties in material science, particularly in creating novel polymers and composites that leverage its unique chemical structure for enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response . The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
Key Compounds :
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide () Structural Difference: Replacement of the 3-chlorophenyl group with a 2-bromophenyl substituent. Impact: Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may alter steric interactions and membrane permeability. Molecular Formula: C₁₉H₁₈BrNO₂S (vs. C₁₉H₁₈ClNO₂S for the target compound).
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide ()
- Structural Difference : Substitution of the benzothiophene-hydroxyethyl unit with a furan-methoxyphenyl system.
- Impact : The methoxy group enhances electron-donating capacity, while the furan ring may reduce aromatic stacking efficiency compared to benzothiophene.
Table 1: Halogenated Propanamide Derivatives
Benzothiazole vs. Benzothiophene Derivatives
Key Compound : N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide ()
- Structural Difference : Replacement of benzothiophene with benzothiazole.
Propanamide Derivatives with Piperazine Linkers
Key Compounds (): Examples include 2-[(Cyclohexanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3w).
- Structural Difference : Incorporation of a piperazine-propyl linker instead of the hydroxyethyl-benzothiophene system.
- Impact : Piperazine enhances basicity and solubility, which may improve pharmacokinetic profiles. The 3-fluorophenyl group offers reduced steric bulk compared to 3-chlorophenyl.
Table 2: Propanamide Derivatives with Heterocyclic Linkers
Analogs with Varied Aromatic Systems
Key Compounds :
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
- Structural Difference : Naphthalene replaces benzothiophene; phenethyl linker instead of hydroxyethyl.
- Impact : Naphthalene’s extended aromatic system may enhance hydrophobic interactions but reduce solubility.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structural Difference : Indole and biphenyl systems replace benzothiophene and 3-chlorophenyl.
- Impact : Indole’s hydrogen-bonding capacity and biphenyl’s planar structure could modulate target selectivity.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by:
- A benzothiophene moiety, which is known for its diverse biological activities.
- A hydroxyethyl group that enhances solubility and reactivity.
- A chlorophenyl group that may contribute to its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 353.87 g/mol |
| Solubility | Soluble in organic solvents; moderate water solubility |
| Melting Point | Not specified in available literature |
This compound exhibits significant biological activity primarily through the inhibition of specific enzymes critical for cellular processes:
- Inhibition of Ribonucleotide Reductase : This enzyme is essential for DNA synthesis and repair. The inhibition of ribonucleotide reductase disrupts DNA replication, positioning the compound as a potential candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against various pathogens.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. For instance, it demonstrated a significant reduction in cell viability in HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines .
- Mechanistic Studies : Detailed analyses revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Treatment : A clinical study involving patients with advanced solid tumors showed promising results, with some patients experiencing partial responses to treatment after administration of the compound alongside standard chemotherapy protocols .
- Antimicrobial Trials : In a separate study, the compound was tested against various bacterial strains, yielding significant inhibitory effects comparable to established antibiotics .
Q & A
Q. What are the established synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution or coupling reactions .
- Step 2: Formation of the benzothiophene ring through cyclization, often using Pd-catalyzed cross-coupling or thiophene ring closure strategies .
- Step 3: Amide bond formation between the propanamide backbone and the hydroxyethyl-benzothiophene moiety using coupling agents like EDCI/HOBt under inert conditions .
Optimization Tips:
- Control temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
- Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzothiophene formation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 | 95% | |
| Amide coupling | EDCI, HOBt, DCM, RT | 78 | 98% |
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve 3D conformation, bond angles, and torsional strain (e.g., C–C–N–C torsion angles critical for biological activity) .
- NMR Spectroscopy: Confirm regiochemistry (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (HRMS): Verify molecular weight and isotopic patterns .
Q. How can researchers screen for preliminary biological activity (e.g., antimicrobial, anti-inflammatory)?
Methodological Answer:
- In vitro assays:
- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) .
- Anti-inflammatory: Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .
- Dose-response curves: Use 3–5 logarithmic concentrations to determine IC₅₀ values .
Q. What are the solubility and stability profiles of this compound under various conditions?
Methodological Answer:
- Solubility: Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol. Data shows moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<1 mM) .
- Stability: Monitor via HPLC under:
- Acidic/basic conditions (pH 2–12, 37°C).
- Light exposure (UV-Vis degradation studies) .
Advanced Research Questions
Q. How can contradictory data in biological activity across structural analogs be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., substitution of benzothiophene with thiophene or furan) to identify critical functional groups .
- Molecular Docking: Map binding poses to targets (e.g., kinases, GPCRs) using software like AutoDock Vina to explain potency differences .
Q. Table 2: Biological Activity of Structural Analogs
| Analog (R-group) | Target (IC₅₀, μM) | Activity Trend | Reference |
|---|---|---|---|
| Benzothiophene | COX-2 (0.45) | Highest inhibition | |
| Thiophene | COX-2 (1.2) | Moderate | |
| Furan | COX-2 (3.8) | Low |
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Enzyme Inhibition: Preincubate with target enzymes (e.g., COX-2) and monitor substrate turnover via spectrophotometry .
- Receptor Binding: Radioligand displacement assays (e.g., [³H]Dofetilide for potassium channels) to calculate Ki values .
- Pathway Analysis: Transcriptomics (RNA-seq) to identify downstream gene regulation in treated cell lines .
Q. How can computational modeling enhance understanding of its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD Simulations: Simulate membrane penetration (e.g., POPC lipid bilayers) to assess bioavailability .
Q. What strategies improve synthetic yields in large-scale production while maintaining purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors for precise control of exothermic steps (e.g., cyclization) .
- Crystallization Optimization: Screen solvents (e.g., ethyl acetate/hexane) for polymorph selection .
- Purification: Combine flash chromatography (silica gel) with preparative HPLC for >99% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
